(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide is a synthetic compound that belongs to the class of triazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between an amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its antimicrobial and antifungal properties. It has shown promising activity against various microbial strains, making it a potential candidate for the development of new antimicrobial agents .
Medicine
In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to the inhibition of their activity . This compound can also interact with DNA, causing disruption of cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: A triazole antifungal used for systemic infections.
Uniqueness
(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide is unique due to its specific structural features, which confer distinct biological activities. Unlike other triazole compounds, it has shown potential in both antimicrobial and anticancer applications, making it a versatile compound for further research and development .
Properties
IUPAC Name |
(Z)-2-cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-3-6-19-16(22)14(9-17)8-13-4-5-15(12(2)7-13)21-11-18-10-20-21/h4-5,7-8,10-11H,3,6H2,1-2H3,(H,19,22)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAWMQWWYFTINX-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC(=C(C=C1)N2C=NC=N2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CC(=C(C=C1)N2C=NC=N2)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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